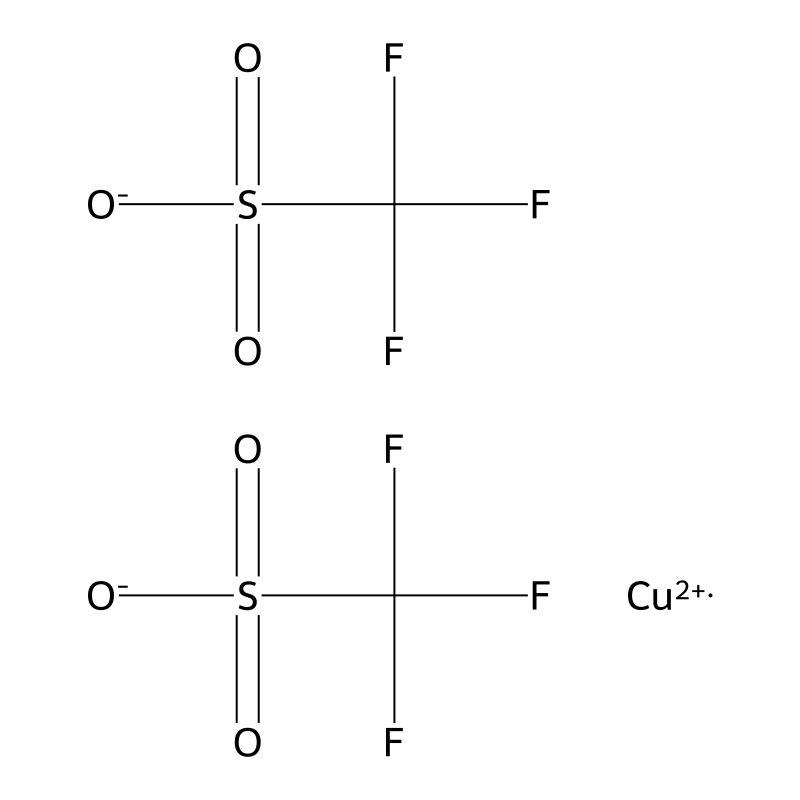

Copper(II) triflate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lewis Acid Catalyst

Copper(II) trifluoromethanesulfonate acts as a mild Lewis acid due to its vacant d-orbitals, accepting electron pairs from Lewis bases. This property makes it valuable for promoting various organic reactions, including:

- Dehydration of alcohols and diols to alkenes: Cu(OTf)₂ efficiently promotes the removal of water molecules from alcohols and diols, leading to the formation of alkenes at room temperature. This approach offers advantages over traditional methods requiring high temperatures or strong acids. [Source: ]

Carbenoid Generation

Cu(OTf)₂ is crucial in generating carbenoids, highly reactive species resembling carbenes (carbon atoms with two unpaired electrons). Through in situ reduction, Cu(OTf)₂ gets converted to the Cu(I) state, which then activates diazo compounds (R-N=N⁺-X⁻) to form carbenoids. These carbenoids find applications in:

- C-H insertion reactions: Carbenoids readily insert themselves into C-H bonds of various organic molecules, enabling targeted functionalization. [Source: ]

- Cycloadditions: Carbenoids participate in cycloaddition reactions, forming cyclic compounds through bond formation between the carbenoid and another molecule. [Source: ]

Other Applications

Beyond the aforementioned roles, Cu(OTf)₂ finds application in various other areas of scientific research:

- Fluorination reactions: Cu(OTf)₂ can mediate the introduction of fluorine atoms into organic molecules. [Source: ]

- Polymerization reactions: Cu(OTf)₂ acts as a catalyst for the controlled polymerization of certain monomers. [Source: ]

- Organic synthesis: Cu(OTf)₂ plays a role in numerous organic synthesis reactions, offering advantages like mild reaction conditions, high efficiency, and functional group tolerance. [Source: ]

Copper(II) trifluoromethanesulfonate, with the chemical formula C₂CuF₆O₆S₂ and CAS number 34946-82-2, is a coordination compound that serves as a mild Lewis acid. It appears as a white to slightly blue or light gray crystalline powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is soluble in water and has a melting point exceeding 300 °C .

The trifluoromethanesulfonate ion (triflate) is derived from triflic acid, which is one of the strongest acids known. The unique properties of copper(II) trifluoromethanesulfonate make it an effective catalyst in various organic reactions, promoting transformations such as dehydration of alcohols and diols to form alkenes .

- Dehydration Reactions: Facilitates the conversion of alcohols and diols to alkenes at ambient temperatures.

- Aldol Condensation: Catalyzes syn-selective aldol condensation of silyl enol ethers with aldehydes.

- Cycloadditions: Used in asymmetric cycloadditions and Diels–Alder reactions.

- Electrophilic Additions: Promotes electrophilic addition of olefins and asymmetric aziridination reactions.

- Glycosylation Reactions: Activates various glycosyl donors in glycosylation processes .

Copper(II) trifluoromethanesulfonate can be synthesized through several methods:

- Direct Reaction: Combining copper(II) oxide or copper(II) carbonate with triflic acid under controlled conditions.

- Solvent-Based Methods: Utilizing solvents like benzotrifluoride to facilitate the reaction between various copper sources and triflic acid .

- Precipitation Techniques: Forming the compound by precipitating copper salts in the presence of triflate ions.

These methods allow for the efficient production of copper(II) trifluoromethanesulfonate with high purity levels.

Copper(II) trifluoromethanesulfonate is widely utilized in organic chemistry for:

- Catalysis: As a powerful Lewis acid catalyst in various organic transformations, including Friedel-Crafts reactions and hydroamination processes.

- Synthesis of Complex Molecules: It aids in the synthesis of pharmaceuticals and natural products through complex multi-step reactions.

- Research

Interaction studies involving copper(II) trifluoromethanesulfonate focus on its catalytic efficiency and reusability in organic reactions. Research indicates that it can be reused multiple times without significant loss of activity, making it economically advantageous for large-scale applications. Additionally, studies have explored its interactions with various substrates to enhance reaction yields and selectivity .

Copper(II) trifluoromethanesulfonate shares similarities with several other compounds, particularly other metal salts that function as Lewis acids. Here are some comparable compounds:

| Compound Name | Lewis Acid Strength | Common Uses |

|---|---|---|

| Copper(I) triflate | Moderate | Catalysis in organic synthesis |

| Aluminum chloride | Strong | Catalysis in Friedel-Crafts reactions |

| Zinc chloride | Moderate | Catalysis in various organic reactions |

| Iron(III) chloride | Strong | Catalysis in polymerization and oxidation |

| Titanium tetrachloride | Very Strong | Catalysis in alkene polymerization |

Uniqueness of Copper(II) Trifluoromethanesulfonate:

Synthetic Routes for Copper(II) Trifluoromethanesulfonate Preparation

Copper(II) trifluoromethanesulfonate, with the molecular formula C₂CuF₆O₆S₂ and molecular weight 361.68 g/mol, represents an important Lewis acidic catalyst in coordination chemistry [1] [2] [7]. The compound exists as a white to gray to dark blue powder or crystalline material, depending on preparation conditions and hydration state [1] [33]. Its synthesis requires careful consideration of reaction conditions due to its hygroscopic nature and tendency to form irreversible hydrates [33].

Reaction of Copper(II) Carbonate with Triflic Acid

The most convenient and widely employed synthetic route for copper(II) trifluoromethanesulfonate preparation involves the direct reaction of copper(II) carbonate with trifluoromethanesulfonic acid in acetonitrile [35]. This method represents the standard laboratory preparation due to its straightforward procedure and reliable yield. The reaction proceeds according to the stoichiometric relationship where one equivalent of copper(II) carbonate reacts with two equivalents of triflic acid to produce the desired copper(II) salt with concurrent evolution of carbon dioxide and water [35].

The freshly prepared salt precipitated from diethyl ether typically exhibits a pale blue coloration, distinguishing it from aged or hydrated samples [35]. This synthetic approach benefits from the relatively mild reaction conditions and the ease of product isolation. The reaction is typically conducted at room temperature, making it accessible for routine laboratory synthesis without specialized equipment requirements.

Alternative Metal Triflate Synthesis Strategies

Alternative synthetic methodologies for metal trifluoromethanesulfonate preparation have been documented in the literature, though specific details for copper(II) trifluoromethanesulfonate alternatives remain limited in the available research [35]. These strategies often involve different starting materials or reaction conditions that may offer advantages in specific synthetic contexts. The development of alternative routes continues to be an area of interest for researchers seeking more efficient or selective preparation methods.

Crystallographic Analysis and Coordination Geometry

The structural characterization of copper(II) trifluoromethanesulfonate complexes reveals diverse coordination geometries depending on the auxiliary ligands present and crystallization conditions [5] [6] [8]. X-ray crystallographic studies have provided detailed insights into the coordination behavior of the trifluoromethanesulfonate anion and its interaction with copper(II) centers.

In complexes such as Cu(en)₂₂, where en represents 1,2-diaminoethane, the copper(II) center adopts an octahedral geometry with Jahn-Teller distortion characteristic of d⁹ electronic configuration [5] [11]. The trifluoromethanesulfonate anions coordinate weakly through oxygen atoms, with Cu-O(triflate) bond distances typically ranging from 2.3 to 2.5 Å [5] [6] [8]. This weak coordination reflects the excellent leaving group properties of the triflate anion.

The coordination geometry in [Cu(phen)₂OTf]OTf complexes, where phen denotes 1,10-phenanthroline, demonstrates square pyramidal coordination with a geometric parameter τ₅ = 0.47, indicating a structure intermediate between ideal square pyramidal and trigonal bipyramidal geometries [6]. In these structures, the coordinating triflate ion binds weakly to the metal center with Cu-O bond distances around 2.5 Å, representing a highly labile bonding interaction that can be readily displaced in solution [6].

Triclinic crystal systems have been observed for complexes such as Cu(terpy)₂Cl₂₂ in space group P-1, where terpy represents 2,2':6',2''-terpyridine [8]. These structures exhibit Cu-N bond lengths ranging from 1.975 to 2.047 Å, demonstrating the strong coordination of nitrogen donor ligands compared to the weaker triflate coordination [8].

Table 1: Crystallographic Data for Copper Trifluoromethanesulfonate Complexes

| Complex/Structure | Geometry | Space Group | Key Bond Lengths | Reference |

|---|---|---|---|---|

| Cu(en)₂₂ | Octahedral (Jahn-Teller distorted) | Not specified | Cu-N: 2.0-2.1 Å, Cu-O(triflate): 2.5 Å | [5] [11] |

| [Cu(phen)₂OTf]OTf | Square pyramidal (τ₅ = 0.47) | Not specified | Cu-O: ~2.5 Å (weak coordination) | [6] |

| Cu(terpy)₂Cl₂₂ | Square pyramidal | P-1 (triclinic) | Cu-N: 1.975-2.047 Å | [8] |

| General Cu(II) triflate | Variable coordination | Various | Cu-O(triflate): 2.3-2.5 Å | [5] [6] [8] |

Spectroscopic Characterization Techniques

FT-IR Spectral Signatures

Fourier-transform infrared spectroscopy provides distinctive fingerprint identification for copper(II) trifluoromethanesulfonate through characteristic vibrational modes of the trifluoromethanesulfonate anion [10] [11]. The triflate group exhibits strong absorption bands in the 1250-1350 cm⁻¹ region corresponding to sulfur-oxygen stretching vibrations [10] [11]. These bands serve as reliable diagnostic features for confirming the presence of coordinated or ionic trifluoromethanesulfonate species.

The carbon-fluorine stretching vibrations appear in the 1100-1200 cm⁻¹ region, providing additional confirmation of the trifluoromethyl group [10] [11]. Metal-ligand vibrational modes typically occur in the lower frequency region between 400-600 cm⁻¹, though these bands may overlap with other skeletal vibrations depending on the auxiliary ligands present [11].

In complex systems, infrared spectroscopy has proven valuable for distinguishing between coordinated and non-coordinated trifluoromethanesulfonate anions [11]. The coordination mode can influence the exact positioning and splitting of these characteristic bands, providing structural information about the metal-anion interaction.

UV-Vis Absorption Profiles

Electronic absorption spectroscopy reveals the d-d transition characteristics of copper(II) centers in trifluoromethanesulfonate complexes [10] [19]. In octahedral coordination environments, such as tris(phenanthroline)copper(II) trifluoromethanesulfonate dihydrate, a broad absorption appears at approximately 681.5 nm (14673 cm⁻¹), corresponding to the spin-allowed ²Eg → ²T₂g transition [10]. The extinction coefficient of 48 L mol⁻¹ cm⁻¹ indicates the adoption of an octahedral environment around the copper center [10].

Square pyramidal and other distorted geometries exhibit absorption features in the 625-950 nm region, with the exact position and intensity depending on the specific ligand field strength and geometry [19]. The d⁹ electronic configuration of copper(II) results in a single unpaired electron, leading to relatively simple electronic spectra compared to other transition metal complexes.

The electronic absorption spectra provide valuable information about the coordination geometry and ligand field strength in copper(II) trifluoromethanesulfonate complexes [18]. Time-dependent density functional theory calculations have shown good agreement with experimental absorption maxima, with functionals such as BHandHLYP providing mean absolute percent deviations of approximately 3.1% [18].

EPR Spectroscopy of Copper Centers

Electron paramagnetic resonance spectroscopy offers detailed insights into the electronic structure and coordination environment of copper(II) centers in trifluoromethanesulfonate complexes [5] [11] [29]. The d⁹ electronic configuration results in an S = 1/2 system with characteristic EPR signatures that provide information about the local coordination geometry and electronic structure.

EPR measurements on copper(II) trifluoromethanesulfonate systems typically reveal axial or rhombic g-tensor values [29]. For complexes with copper(II) centers coordinated by trifluoromethanesulfonate, g∥ values range from 2.385 to 2.429, while g⊥ values fall between 2.008 and 2.070 [29]. These values are consistent with a d⁹ electronic configuration in a distorted coordination environment.

Hyperfine coupling to the copper nucleus provides additional structural information, with A∥ values typically ranging from 121.5 to 141.8 G [29]. The magnitude of the hyperfine coupling reflects the covalency of the metal-ligand bonds and the extent of electron delocalization onto the ligands [5].

Electron nuclear double resonance (ENDOR) spectroscopy has proven particularly valuable for studying copper(II) trifluoromethanesulfonate complexes [11]. ¹⁹F hyperfine coupling arising from coordinated trifluoromethanesulfonate counter-ions can be clearly resolved in ENDOR spectra, confirming the coordination of triflate anions to the copper center [11]. The relatively narrow linewidths in ¹⁹F ENDOR spectra indicate well-defined copper-fluorine interactions through the coordinated triflate groups.

Table 2: Spectroscopic Characterization Data

| Technique | Parameter/Band | Value/Range | Reference |

|---|---|---|---|

| FT-IR | Triflate S-O stretch | 1250-1350 cm⁻¹ | [10] [11] |

| FT-IR | Triflate C-F stretch | 1100-1200 cm⁻¹ | [10] [11] |

| FT-IR | Metal-ligand vibrations | 400-600 cm⁻¹ | [11] |

| UV-Vis | d-d transition (octahedral) | 681.5 nm (14673 cm⁻¹) | [10] |

| UV-Vis | d-d transition (square pyramidal) | 625-950 nm region | [19] |

| EPR (g-values) | g∥ | 2.385-2.429 | [29] |

| EPR (g-values) | g⊥ | 2.008-2.070 | [29] |

| EPR (hyperfine) | A∥ (Cu) | 121.5-141.8 G | [29] |

| ¹⁹F NMR coupling | ¹⁹F hyperfine coupling | Resolved in ENDOR | [11] |

Copper(II) trifluoromethanesulfonate exhibits significant solubility in a diverse range of organic solvents, primarily attributed to the ionic nature of the trifluoromethanesulfonate group and its strong electron-withdrawing properties [1]. The compound demonstrates exceptional solubility in polar protic and aprotic solvents, with methanol showing the highest solubility at 123 grams per 100 grams of solvent at 25°C [2].

Detailed Solubility Data:

| Solvent | Solubility at 25°C (g/100g solvent) | Reference |

|---|---|---|

| Methanol | 123 | [2] |

| Ethanol | 81.9 | [2] |

| N,N-Dimethylformamide | 46.7 | [2] |

| Acetonitrile | 36.8 | [2] |

| Formamide | 25.1 | [2] |

| Water | Slightly soluble | [3] [1] [4] |

| Isoproponitrile | Soluble | [5] |

| Acetone | Soluble | [5] |

The solubility pattern follows the general trend of decreasing with solvent polarity, with methanol and ethanol showing superior dissolution capabilities compared to other organic solvents [2]. The compound's slight solubility in water contrasts markedly with its high solubility in organic media, indicating preferential solvation by organic molecules [3] [1].

Electrical conductivity measurements in solution provide insight into the ionic dissociation behavior. Maximum conductivity values exceeding 300 microsiemens per centimeter were observed in both methanol and acetonitrile solutions [2]. Molar conductivity studies at 45°C revealed values of 126 ohm⁻¹ cm² mol⁻¹ for methanol, 135 ohm⁻¹ cm² mol⁻¹ for N,N-dimethylformamide, and 24.7 ohm⁻¹ cm² mol⁻¹ for ethanol [2], indicating varying degrees of ionic dissociation depending on the solvent environment.

Thermal Stability and Decomposition Pathways

Copper(II) trifluoromethanesulfonate demonstrates remarkable thermal stability up to elevated temperatures, with decomposition commencing at approximately 530°C without exhibiting a definite melting point [2]. The compound maintains structural integrity across a broad temperature range, making it suitable for high-temperature catalytic applications.

Thermal Stability Profile:

| Temperature Range (°C) | Thermal Behavior | Reference |

|---|---|---|

| Room temperature - 300 | Thermally stable, no decomposition | [3] [6] [2] |

| 300 - 530 | Initial thermal stress, minor structural changes | [2] |

| 530+ | Major decomposition without melting | [2] |

The decomposition mechanism proceeds without traditional melting, indicating direct solid-to-gas phase transitions or complex thermal rearrangements [2]. This behavior contrasts with many organic compounds and reflects the robust ionic bonding within the copper-triflate structure. The absence of a definite melting point before decomposition suggests strong intramolecular interactions that prevent conventional phase transitions [2].

Environmental factors significantly influence thermal stability. Under inert atmosphere conditions, the compound exhibits enhanced stability and reduced decomposition rates [3] [5]. Conversely, exposure to air and moisture accelerates decomposition due to the compound's hygroscopic nature, leading to hydrolysis and subsequent thermal breakdown [3] [5] [7].

Storage recommendations specify maintenance under inert atmosphere at room temperature to preserve thermal integrity and prevent premature decomposition [3] [6] [4]. The compound's hygroscopic properties necessitate careful handling to avoid moisture-induced degradation [3] [4].

Lewis Acidity Measurements

Copper(II) trifluoromethanesulfonate functions as a powerful Lewis acid catalyst, distinguished by its unique ability to maintain catalytic activity even in aqueous environments [8]. The Lewis acidity arises from the copper(II) center's capacity to accept electron pairs from donor molecules, facilitated by the electron-withdrawing trifluoromethanesulfonate ligands [8] [5].

Lewis Acid Characteristics:

| Property | Description | Reference |

|---|---|---|

| Acid strength | Powerful Lewis acid | [8] [5] [4] |

| Water tolerance | Functions in aqueous media | [8] |

| Coordination behavior | Accepts electron pairs from donors | [8] [5] |

| Catalytic scope | Multiple organic transformations | [6] [9] [5] |

The compound's catalytic versatility encompasses numerous organic reactions, including Diels-Alder reactions, Friedel-Crafts alkylation and acylation, Mannich condensations, and Henry reactions [6] [9] [5]. The Lewis acidity enables efficient activation of carbonyl compounds, facilitating nucleophilic addition reactions such as the addition of trimethylsilyl cyanide to aldehydes and ketones [5] [4].

Water compatibility represents a significant advantage over traditional Lewis acid catalysts, as copper(II) trifluoromethanesulfonate maintains catalytic activity in aqueous solutions [8]. This property stems from the stability of the copper-triflate coordination complex in hydrated environments, allowing for green chemistry applications and simplified reaction workups.

Mechanistic considerations involve coordination of substrate molecules to the copper center, followed by electrophilic activation and subsequent nucleophilic attack [8] [5]. The trifluoromethanesulfonate ligands remain coordinated throughout the catalytic cycle, providing stability while allowing substrate access to the metal center.

Redox Properties and Electrochemical Behavior

Copper(II) trifluoromethanesulfonate exhibits characteristic redox behavior associated with the copper(II) oxidation state, featuring a d⁹ electronic configuration that confers paramagnetic properties with S = 1/2 spin state [10] [11] [12]. The compound demonstrates quasi-reversible electrochemical behavior in various solvent systems, with redox potentials dependent on the coordination environment and solution conditions [10] [13].

Electrochemical Parameters:

| Parameter | Value/Description | Reference |

|---|---|---|

| Oxidation state | +2 (cupric) | [14] [15] [12] |

| Electronic configuration | d⁹ | [10] [11] [12] |

| Magnetic behavior | Paramagnetic (S = 1/2) | [12] [16] |

| Electron transfer | Quasi-reversible | [10] [13] |

Cyclic voltammetry studies reveal quasi-reversible charge transfer characteristics for the Cu(II)/Cu(I) redox couple [10] [13]. The redox potential varies significantly depending on the ligand environment, with coordinating solvents and additional ligands modifying the electronic properties of the copper center [10] [11] [17].

Coordination geometry influences electrochemical behavior, with the compound adopting distorted octahedral to square pyramidal arrangements depending on the coordination environment [10] [18] [12]. The presence of one unpaired electron in the d-orbitals contributes to the paramagnetic character and influences electron transfer kinetics [10] [17] [12].

Magnetic susceptibility measurements confirm the paramagnetic nature of the compound, with magnetic moments typically ranging from 1.85 to 1.90 Bohr magnetons, consistent with the presence of a single unpaired electron [12]. Temperature-dependent magnetic studies indicate spin-only behavior with minimal contribution from orbital angular momentum [12].

Spectroscopic evidence supports the electronic structure assignments, with UV-visible spectroscopy revealing characteristic d-d transitions around 681.5 nanometers (14,673 cm⁻¹) [12]. Electron paramagnetic resonance spectroscopy provides direct evidence for the S = 1/2 spin state, with typical copper(II) hyperfine coupling patterns [10] [18] [12].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive